molecular formula C10H17NO5Si B1352400 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate CAS No. 78269-85-9

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate

Cat. No. B1352400
CAS RN: 78269-85-9
M. Wt: 259.33 g/mol
InChI Key: FLDNDAMSCINJDX-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate” is a chemical compound with the formula C10H17NO5Si . It is used in research and has a molecular weight of 259.33 .


Molecular Structure Analysis

The molecular structure of this compound includes 17 heavy atoms . The compound has 6 rotatable bonds, 5 H-bond acceptors, and no H-bond donors . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.7 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 308.6±44.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is soluble in methanol . The compound has a lipophilicity Log Po/w (iLOGP) of 2.43 .

Scientific Research Applications

Teoc-OSu as an Acylating Reagent

Teoc-OSu is commonly used as an acylating reagent to produce Teoc-amino acid derivatives. This application is crucial in the synthesis of peptides where the amino group needs to be protected during the coupling reactions .

Protection of Amines

As a protecting group, Teoc-OSu is used to protect amines as Teoc carbamates. This is particularly useful in peptide synthesis where the amine function must be protected to prevent unwanted side reactions .

Use in Organic Synthesis

In organic synthesis, Teoc-OSu serves as a versatile reagent for protecting active functional groups. It is frequently used in the synthesis of complex organic molecules where specific functional groups need to be shielded from reactive conditions .

Biochemical Applications

Teoc-OSu finds its use in biochemistry as a protecting agent for amines. It is one of the most used silicon-based reagents for this purpose, offering stability against acids, most bases, and noble metals .

Peptide Synthesis

In peptide synthesis, Teoc-OSu is utilized for its ability to protect amino acids during the elongation of peptide chains. This ensures that the amino acids react in a controlled manner, leading to the desired sequence .

Synthesis of Complex Molecules

The compound is also employed in the synthesis of complex molecules where selective protection and deprotection are required. Its stability under various conditions makes it an ideal choice for multi-step synthetic processes .

Stability in Various Conditions

Teoc-OSu’s resistance to acidic and basic conditions, as well as noble metals, makes it an invaluable tool in synthetic chemistry where such conditions are commonly encountered .

Versatility in Reactions

The versatility of Teoc-OSu allows it to be used in a wide range of chemical reactions, making it a staple in many research laboratories focused on chemical synthesis .

Safety and Hazards

The compound has a signal word of “Warning” and hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDNDAMSCINJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407561
Record name 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate

CAS RN

78269-85-9
Record name 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78269-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Trimethylsilylethyl carbonochloridate (4.8 g, 26.9 mmol) was taken up in dry acetronitrile (50 mL). The solution was cooled to 0° and solid N-hydroxysuccinimide (4.0 g, 34.8 mmol) was added with vigorous stirring followed by a solution of dry triethylamine (3.2 g, 31.6 mmol) in dry acetonitrile (5 mL). The mixture was stirred at low temperature for 15 minutes, then at room temperature overnight. The mixture was poured into water (200 ml) and extracted with ether (4×50 mL). The organic extracts were combined, washed with water (2×60 mL), 1 normal hydrochloric acid (60 mL), again water (60 mL), brine (60 mL), dried with magnesium sulfate and evaporated to dryness. The residue was taken up in boiling hexane (200 mL) and the solution allowed to cool. Crystallization was completed by storage at −15° C. (yield: 1.70 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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